
1,3-Diethynylbenzene
Overview
Description
1,3-Diethynylbenzene (C₁₀H₆, CAS 1785-61-1) is an aromatic compound featuring two ethynyl (–C≡CH) groups at the 1,3-positions of a benzene ring. Its synthesis typically involves palladium-catalyzed Sonogashira coupling of 1,3-dibromobenzene with trimethylsilylacetylene, followed by deprotection with KF, yielding a yellow oil with 69% efficiency . Key spectroscopic data include a singlet at δ 4.27 ppm (¹H NMR) for the ethynyl protons and aromatic resonances between δ 7.38–7.56 ppm . The compound’s linear geometry and π-conjugated system enable applications in polymer chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes to 1,3-Diethynylbenzene
The synthesis of this compound predominantly revolves around the bromination of divinylbenzene (DVB) followed by dehydrobromination. This two-step, one-pot reaction leverages sulfolane (tetramethylene sulfone) as a solvent, enabling high yields while minimizing side reactions . Alternative approaches, such as palladium-catalyzed cross-coupling, remain nascent but hold promise for regioselective synthesis .
Bromination-Dehydrobromination Method
Bromination of Divinylbenzene
The bromination step involves reacting divinylbenzene with stoichiometric bromine in sulfolane at controlled temperatures (0–50°C) . Commercial DVB, typically comprising 50–80% meta- and para-isomers, is dissolved in sulfolane at concentrations ≤5 wt% to mitigate exothermic runaway . Bromine is added incrementally to maintain temperatures below 30°C, preventing over-bromination and polymerization . The reaction proceeds as:
Key parameters include:
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Bromine stoichiometry : A 10% molar excess ensures complete olefin saturation without generating hypobromite .
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Solvent purity : Anhydrous sulfolane (99% purity) minimizes hydrolysis byproducts .
Dehydrobromination with Alkaline Hydroxides
Dehydrobromination employs NaOH or KOH to eliminate HBr from the dibrominated intermediate. The reaction occurs in two stages:
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Exothermic elimination (15–30°C) :
Temperature control is critical to avoid hydrolysis of vinylic bromides to carbonyl compounds .
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Thermal completion (90–100°C) : Residual brominated species undergo further dehydrobromination, with phase-transfer agents (e.g., polyethylene glycol) enhancing interfacial reactivity .
Product Isolation and Purification
Post-reaction, the mixture undergoes steam distillation to isolate this compound from sulfolane and NaBr. Steam distillation at 110–125°C yields a biphasic distillate, with the organic layer (diethynylbenzene) separated and dried over Na₂SO₄ . Vacuum distillation offers higher purity but requires prior NaBr removal to prevent column fouling .
Table 1: Representative Yields from Patent Examples
Process Optimization and Critical Variables
Solvent Selection and Concentration
Sulfolane’s high polarity and boiling point (285°C) make it ideal for stabilizing intermediates and facilitating product recovery . Concentrations ≤5 wt% DVB ensure efficient heat dissipation during bromination, reducing side reactions .
Temperature Control Strategies
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Bromination : Maintaining 15–30°C prevents HBr volatilization and over-bromination .
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Dehydrobromination : Initial exotherms (ΔH = −57.1 kcal/mol for KOH) necessitate cooling to ≤30°C .
Stoichiometric Precision
Excess bromine (>10%) risks hypobromite formation during dehydrobromination, necessitating precise titration . Similarly, a 50–250% molar excess of NaOH ensures complete HBr elimination .
Industrial-Scale Considerations
Equipment Design
Reactions are conducted in jacketed reactors with Teflon agitators and reflux condensers to handle corrosive bromine and caustics . Steam distillation units employ jacketed vessels with bottom drains to separate crystallized para-isomers .
Byproduct Management
NaBr precipitates are recycled or disposed as non-hazardous waste, while sulfolane is recovered via distillation and reused .
Chemical Reactions Analysis
1,3-Diethynylbenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of 1,3-dialkylbenzenes.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Cycloaddition: The ethynyl groups can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form polycyclic aromatic compounds.
Scientific Research Applications
1,3-Diethynylbenzene has a wide range of applications in scientific research:
Organic Electronics: It is used in the synthesis of conductive polymers and organic semiconductors due to its conjugated π-electron system.
Material Science: The compound is employed in the preparation of carbon nanomaterials and graphitic structures, which have applications in nanotechnology and materials science.
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Photovoltaics: this compound derivatives are used in the development of organic photovoltaic cells for solar energy conversion.
Mechanism of Action
The mechanism of action of 1,3-diethynylbenzene is primarily based on its ability to participate in π-conjugation and electron transfer processes. The ethynyl groups enhance the electron density on the benzene ring, making it more reactive towards electrophiles. This property is exploited in various chemical reactions and applications, such as the formation of conductive polymers and the synthesis of bioactive compounds.
Comparison with Similar Compounds
Structural and Electronic Properties
1,3-Diethynylbenzene is compared with its isomers, 1,2-diethynylbenzene and 1,4-diethynylbenzene , which differ in ethynyl group positioning. Theoretical rotational constants (Table 1) highlight distinct electronic environments:
Parameter | 1,2-Diethynylbenzene | This compound | 1,4-Diethynylbenzene |
---|---|---|---|
A (MHz) | 2008.5 | 2013.9 | 1994.8 |
B (MHz) | 1335.9 | 1324.4 | 1325.2 |
C (MHz) | 802.3 | 797.9 | 797.0 |
Table 1: Rotational constants of diethynylbenzene isomers (theoretical values) .
The 1,3-isomer exhibits intermediate conjugation effects, while the 1,4-isomer maximizes symmetry, influencing electronic transitions and catalytic activity .
Reactivity in Catalytic Reactions
- Hydrosilylation : this compound reacts with 1,4-dimethylsilylbuta-1,3-diyne (217) to form polymers with regioisomer ratios of (b,b):(b,a):(a,a) = 60:35:5, distinct from the 1,4-isomer’s product distribution .
- Chiral Diol Synthesis: Both 1,3- and 1,4-diethynylbenzene are converted into chiral diols with high enantiomeric excess (ee >90%), outperforming non-aromatic alkynes like 3-ethynylpyridine .
Polymerization Behavior
- Linear vs. Tubular Structures : this compound forms linear polymers with PBT-Br due to bifunctionality, contrasting with trifunctional TEB, which generates tubular morphologies via step-growth polymerization .
- Kinetics: The reaction between this compound and diazides follows first-order kinetics but proceeds slower than aliphatic diynes (e.g., dipropargyl bisphenol A), highlighting lower aromatic alkyne reactivity .
Catalytic and Material Design
- Self-Encapsulated Pd Catalysts: Cross-linking this compound with Pd(OAc)₂/PPh₃ creates recyclable catalysts achieving turnover numbers (TONs) of 3.2 × 10⁶ in Suzuki-Miyaura couplings .
- Microporous Sponges: this compound-derived polymers lack the hierarchical porosity seen in TEB-based materials, underscoring the role of monomer geometry in pore formation .
Biological Activity
1,3-Diethynylbenzene (DEB) is a compound of significant interest in the field of organic chemistry, particularly due to its unique structural properties and potential applications in various biological and material sciences. This article provides a comprehensive overview of the biological activity associated with this compound, including its polymerization behavior, catalytic properties, and implications in biomedical applications.
Chemical Structure and Properties
This compound is characterized by two ethynyl groups attached to a benzene ring. This structure imparts unique reactivity, particularly in polymerization processes. The compound can undergo various chemical transformations that are relevant for both synthetic and functional applications.
Polymerization and Material Applications
Research indicates that this compound can be polymerized to form heat-resistant and ablative materials. The polymerization process can yield branched or linear structures depending on the conditions used. For instance:
- Polymerization Methods :
- Material Properties :
Catalytic Properties
This compound exhibits notable catalytic activity due to the presence of its ethynyl functional groups. Studies have demonstrated its effectiveness in various catalytic reactions:
- Acetylation Reactions : Polymeric forms of DEB have been shown to catalyze acetylation reactions effectively. For example, a study reported conversion rates ranging from 0.5% to 48% for different aldehydes when using poly-1,3-diethynylbenzene as a catalyst .
- Ion Channel Formation : Research has indicated that derivatives of this compound can form supramolecular structures that mimic ion channels. These structures have potential applications in drug delivery systems and biomimetic materials .
Case Studies
Several studies highlight the biological implications of this compound:
- Study on Ion Transport : A study demonstrated that vicinal diols tethered to a rigid this compound core can facilitate chloride transport through barrel-rosette ion channels. This finding suggests potential applications in developing new types of ion-selective membranes .
- Dianion Stability : The ortho-diethynylbenzene dianion has been synthesized and characterized for its high proton affinity, indicating potential use in superbase chemistry and as a strong base in organic reactions .
Data Summary
The following table summarizes key findings related to the biological activity and applications of this compound:
Q & A
Basic Research Questions
Q. How can rotational spectroscopy distinguish 1,3-diethynylbenzene from its structural isomers?
To differentiate this compound (1,3-DEB) from isomers like 1,2- or 1,4-DEB, compare experimental rotational constants (A, B, C) with theoretical predictions. For example, 1,3-DEB exhibits theoretical values of A = 2008.5 MHz, B = 1329.1 MHz, and C = 798.0 MHz, which deviate slightly from experimental values (e.g., A = 2008.5542 MHz) due to vibrational perturbations or isotopic effects . Use microwave spectroscopy coupled with quantum chemical calculations (e.g., DFT) to validate structural assignments.
Q. What are the key physicochemical properties of this compound relevant to synthetic applications?
1,3-DEB has a density of 0.949 g/mL at 25°C and a rigid, planar structure due to its conjugated ethynyl groups. These properties make it suitable as a building block in click chemistry for forming carbon-heteroatom bonds, leveraging its sp-hybridized carbons for regioselective cycloadditions .
Q. How is this compound synthesized, and what purity validation methods are recommended?
Synthesize 1,3-DEB via Sonogashira coupling between 1,3-dibromobenzene and trimethylsilylacetylene, followed by deprotection. Validate purity using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Cross-check experimental melting points (e.g., 247–253°C in coumarin derivatives) with literature values to confirm structural integrity .
Advanced Research Questions
Q. How do catalytic systems influence regioselectivity in this compound polymerization?
Using Pd₂(dba)₃/PCy₃ catalysts, 1,3-DEB undergoes hydrosilylation with phenylsilane to form polymers with controlled regioisomer ratios (e.g., 60:35:5 for b,b:b,a:a,a configurations). Optimize reaction parameters (e.g., monomer stoichiometry, temperature) and characterize regioselectivity via ¹H NMR and MALDI-TOF mass spectrometry .
Q. What methodologies resolve contradictions between experimental and computational spectroscopic data for this compound?
Discrepancies in rotational constants (e.g., ΔB = ~5 MHz between theory and experiment) arise from approximations in computational models. Address this by refining theoretical methods (e.g., including anharmonic corrections) and validating with isotopic substitution experiments. Statistical error analysis (e.g., σ = 9.1 kHz in line measurements) helps quantify uncertainties .
Q. How can scanning tunneling microscopy (STM) probe this compound’s conformation-dependent conductance?
Construct molecular junctions on carbon-fiber microelectrodes and apply mechanical force via STM tips. Monitor abrupt conductance changes (e.g., cis-to-trans isomerization) using dynamic probe techniques. Model conductance profiles using density functional theory (DFT) to correlate conformational shifts with electronic properties .
Q. What strategies improve the stability of this compound-based polymers under oxidative conditions?
Incorporate sterically hindered substituents (e.g., triisopropylsilyl groups) to protect ethynyl moieties. Characterize stability via thermogravimetric analysis (TGA) and cyclic voltammetry. Crosslink polymers using diradical intermediates to enhance thermal resistance .
Q. How does this compound enhance sensitivity in Cu(II) electrochemical sensors?
Functionalize carbon-fiber microelectrodes with 1,3-DEB via anodic deposition. Use fast-scan cyclic adsorption voltammetry (FSCAV) to detect Cu(II) with a limit of detection (LOD) < 1 nM. Analyze adsorption isotherms using a Langmuir model to determine binding constants (Kads) .
Q. Methodological Notes
- Data Validation : Cross-reference experimental results with NIST-standard rotational constants and CAS registry data (1785-61-1) to ensure accuracy .
- Safety Protocols : Handle 1,3-DEB in fume hoods with PPE (gloves, goggles) due to its reactivity. Avoid inhalation and store under inert gas .
- Ethical Compliance : Adhere to institutional guidelines for waste disposal, particularly for palladium-containing catalytic residues .
Properties
IUPAC Name |
1,3-diethynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXLPYYXCOXPBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25359-90-4 | |
Record name | Benzene, 1,3-diethynyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25359-90-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20170491 | |
Record name | Benzene, 1,3-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1785-61-1 | |
Record name | Benzene, 1,3-diethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,3-diethynyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | m-Diethynylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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